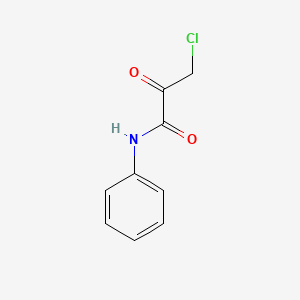

3-Chloro-2-oxo-N-phenylpropanamide

Beschreibung

3-Chloro-2-oxo-N-phenylpropanamide is a chloro-substituted propanamide derivative featuring a ketone group at the 2-position and an N-phenyl substituent. Its molecular structure (C${10}$H${9}$ClNO$_2$) comprises a propanamide backbone with a chlorine atom at the 3-position and a phenyl group attached to the nitrogen. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive chloro and ketone groups, which enable diverse derivatization pathways.

Eigenschaften

Molekularformel |

C9H8ClNO2 |

|---|---|

Molekulargewicht |

197.62 g/mol |

IUPAC-Name |

3-chloro-2-oxo-N-phenylpropanamide |

InChI |

InChI=1S/C9H8ClNO2/c10-6-8(12)9(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) |

InChI-Schlüssel |

GRBITXFMEHUYIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-2-oxo-N-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoyl chloride with aniline (phenylamine) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the synthesis of 3-chloro-2-oxo-N-phenylpropanamide may involve continuous flow processes to enhance safety and efficiency. For example, the Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, can be adapted for continuous production. This method minimizes the formation of side products and allows for scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-oxo-N-phenylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like nitric acid (HNO3) or bromine (Br2).

Major Products

Substitution: Formation of N-substituted derivatives.

Reduction: Formation of 3-chloro-2-hydroxy-N-phenylpropanamide.

Oxidation: Formation of nitrated or halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-oxo-N-phenylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Wirkmechanismus

The mechanism of action of 3-chloro-2-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The chlorine atom in 3-Chloro-2-oxo-N-phenylpropanamide enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl groups in analogs improve metabolic stability and lipophilicity . The 2-oxo group in the target compound enables keto-enol tautomerism, which is absent in non-ketonic analogs like 2-[(3-fluorophenyl)amino]-N-phenylpropanamide .

Molecular Weight and logP :

- Lower molecular weight (~212.64) and moderate logP (~1.8) suggest better solubility than bulkier analogs like N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (logP ~3.5), which may face bioavailability challenges .

- The ferrocene-containing compound () exhibits exceptionally high logP (+12) due to hydrophobic and hydrogen-bonding effects, limiting its use to topical or in vitro applications .

Applications: The target compound’s simplicity makes it a versatile intermediate for polyimide monomers (cf. 3-chloro-N-phenyl-phthalimide in ) or peptidomimetics (). In contrast, multisubstituted derivatives (e.g., ’s tri-chloro-sulfamoyl analog) are tailored for agrochemicals, leveraging halogenated motifs for pest resistance .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.